7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-2-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-9-2-5-6(10-7)4(8)3-12-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMVNUJADNUTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737857 | |
| Record name | 7-Bromo-2-methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259978-35-2 | |
| Record name | 7-Bromo-2-methoxythieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259978-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-methoxythieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Safety Landscape of 7-Bromo-2-methoxythieno[3,2-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Introduction: The Thienopyrimidine Core in Drug Discovery
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, and anti-proliferative effects against various cancer cell lines.[1][2] The unique arrangement of nitrogen and sulfur heteroatoms, coupled with the fused ring system, provides a rigid framework for the design of targeted therapies. The introduction of a bromine atom at the 7-position and a methoxy group at the 2-position of the thieno[3,2-d]pyrimidine core, as in 7-Bromo-2-methoxythieno[3,2-d]pyrimidine, offers synthetic handles for further functionalization, making it a valuable building block in the development of new chemical entities.
Given its potential utility, it is crucial for researchers to be well-versed in the safe handling, storage, and disposal of this compound. This guide aims to fill the current gap in readily accessible safety information by providing a detailed, precautionary approach based on available data for analogous compounds.
Extrapolated Hazard Identification and Classification
While a specific GHS classification for this compound is not established, an analysis of related brominated and chlorinated thienopyrimidines allows for a presumptive hazard assessment. For instance, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is classified as "Toxic if swallowed" (Acute toxicity, oral - Danger)[3]. Other related pyrimidine derivatives are known to cause serious eye irritation and skin irritation[4][5][6].
Based on these precedents, it is prudent to handle this compound with a high degree of caution, assuming the following potential hazards:
-
Acute Oral Toxicity: Potential for toxicity if ingested.
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.
-
Eye Irritation/Damage: May cause serious eye irritation or damage.
-
Respiratory Tract Irritation: Inhalation of dust or powder may cause respiratory irritation.
The following GHS pictograms are recommended for precautionary labeling until specific data becomes available:
Caption: Recommended GHS pictograms for handling this compound.
Physical and Chemical Properties
Specific, experimentally determined physical and chemical properties for this compound are not widely published. The following table summarizes key computed properties for the related compound, 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, to provide a general understanding of the expected characteristics.
| Property | Value (for 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine) | Source |
| Molecular Formula | C₆HBrCl₂N₂S | PubChem |
| Molecular Weight | 283.96 g/mol | [3] |
| XLogP3 | 3.9 | [3] |
It is anticipated that this compound will be a solid at room temperature, with limited solubility in water and better solubility in organic solvents.
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is essential when working with this compound. The following procedures are based on best practices for handling potentially hazardous research chemicals.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against exposure is the use of appropriate engineering controls and PPE.
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7][8]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed frequently, especially if contact with the compound is suspected.[7]
-
Protective Clothing: A lab coat and closed-toe shoes are required. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[7]
Caption: Experimental workflow for safely handling this compound.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.[7][8]
-
Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] For long-term storage, refrigeration (2-8°C) and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to prevent degradation.[9]
-
Light Sensitivity: Protect from light.[9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][7][8] |
Accidental Release Measures
-
Small Spills: For small spills of the solid material, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4][8]
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste.
-
Environmental Precautions: Prevent the material from entering drains or waterways.[4][7]
Firefighting and Disposal Considerations
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4][7]
-
Firefighting PPE: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Disclaimer and the Path Forward
The information presented in this guide is based on the best available data for structurally related compounds and is intended to promote a culture of safety in the laboratory. It is not a substitute for a formal, compound-specific Safety Data Sheet. Researchers and institutions are strongly encouraged to seek out a certified SDS from the supplier or to have the toxicological properties of this compound formally evaluated. Prior to any use of this compound, a thorough risk assessment should be conducted for the specific experimental procedures planned.
References
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine - PubChem. Available from: [Link]
-
7-Bromo-4-methoxy-2-methylthieno[3,2-d]pyrimidine - PubChem. Available from: [Link]
-
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine - MySkinRecipes. Available from: [Link]
-
7-Bromo-4-methoxy-6-methylthieno[3,2-d]pyrimidine - PubChem. Available from: [Link]
-
Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchGate. Available from: [Link]
-
Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine - Chemos GmbH&Co.KG. Available from: [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC. Available from: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. Available from: [Link]
-
4-AMINO-7-BROMO-THIENO[3,2-D]PYRIMIDINE - INDOFINE Chemical Company, Inc. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. chemicalbook.com [chemicalbook.com]
- 8. derthon.com [derthon.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution of the 2-Methoxy Group in Thienopyrimidines
Introduction: The Strategic Importance of C-2 Functionalization in Thienopyrimidine Scaffolds
Thienopyrimidines, heterocyclic compounds resulting from the fusion of thiophene and pyrimidine rings, represent a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, including protein kinases, demonstrating significant therapeutic potential in oncology, as well as in combating bacterial, fungal, and viral infections.[1][2][4] The development of numerous FDA-approved drugs and clinical candidates based on this scaffold underscores its importance.[4][5]
The biological activity of thienopyrimidine derivatives is profoundly influenced by the nature and position of their substituents. The C-2 position, in particular, is a critical site for modification, offering a vector for modulating potency, selectivity, and pharmacokinetic properties. The nucleophilic substitution of a 2-methoxy group serves as a powerful and versatile strategy for introducing a diverse range of functionalities at this position. This application note provides a detailed technical guide on the mechanism, experimental protocols, and practical considerations for the successful execution of this pivotal transformation.
Mechanistic Insights: The SNAr Pathway in Action
The displacement of the 2-methoxy group on the thienopyrimidine ring proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] Unlike typical SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction targets an sp2-hybridized aromatic carbon.[6][8] The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing effect of the ring nitrogen atoms.[9][10][11]
The SNAr mechanism can be conceptualized in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: An electron-rich nucleophile attacks the electron-deficient C-2 carbon of the thienopyrimidine ring. This attack temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][10] The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the electronegative nitrogen atoms.[7][11]
-
Elimination of the Leaving Group and Restoration of Aromaticity: The methoxide ion (CH₃O⁻), a competent leaving group, is subsequently eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, yielding the C-2 substituted thienopyrimidine product.[6][7]
The overall reaction rate is typically governed by the initial nucleophilic attack, which is the rate-determining step.[6] Therefore, factors that stabilize the Meisenheimer complex, such as strong electron-withdrawing groups on the aromatic ring, will accelerate the reaction.[9][10]
Figure 1: Generalized workflow for the SNAr reaction on 2-methoxythienopyrimidine.
Experimental Protocols
This section provides a general, adaptable protocol for the nucleophilic substitution of the 2-methoxy group in a generic thienopyrimidine substrate. Specific examples with representative nucleophiles are also detailed.
General Protocol for Nucleophilic Substitution
Materials and Reagents:
-
2-Methoxythienopyrimidine derivative
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, Ethanol)
-
Base (if required, e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-methoxythienopyrimidine substrate (1.0 eq.).
-
Solvent and Reagent Addition: Dissolve the substrate in an appropriate anhydrous solvent. Add the nucleophile (1.1 - 2.0 eq.). If the nucleophile is a salt, it can be added directly. If it is a neutral species that requires deprotonation (e.g., an alcohol or thiol), add a suitable base (1.1 - 2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the nucleophile).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar or non-polar spot (depending on the product) will indicate the reaction's progress.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid has formed, it may be the product and can be isolated by filtration. Otherwise, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired 2-substituted thienopyrimidine.
Specific Examples and Data
The following table summarizes typical reaction conditions for the substitution of the 2-methoxy group with various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | - | DMF | 100 | 6 | 85-95 |
| 2 | Hydrazine Hydrate | - | Ethanol | Reflux | 4 | 80-90 |
| 3 | Sodium Ethoxide | - | Ethanol | Reflux | 2 | 90-98 |
| 4 | Aniline | K₂CO₃ | DMSO | 120 | 12 | 70-85 |
| 5 | Benzyl Mercaptan | NaH | THF | 60 | 8 | 75-90 |
Note: Yields are representative and may vary depending on the specific thienopyrimidine substrate and reaction scale.
Detailed Protocol: Synthesis of 2-Morpholinothieno[2,3-d]pyrimidine
This protocol details the synthesis of a 2-amino substituted thienopyrimidine, a common structural motif in bioactive molecules.
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-methoxythieno[2,3-d]pyrimidine (1.0 g, 1.0 eq.) in N,N-Dimethylformamide (DMF, 20 mL).
-
To this solution, add morpholine (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-morpholinothieno[2,3-d]pyrimidine. Further purification can be achieved by recrystallization from ethanol if necessary.
Figure 2: A typical experimental workflow for nucleophilic substitution.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Insufficiently reactive nucleophile. 2. Low reaction temperature. 3. Inappropriate solvent. | 1. Use a stronger nucleophile or add a base to deprotonate the nucleophile. 2. Increase the reaction temperature. Consider microwave-assisted heating for faster reaction times.[12] 3. Switch to a more polar aprotic solvent like DMSO or DMF to better solvate the ionic intermediate. |
| Formation of Side Products | 1. Reaction at other positions on the ring. 2. Decomposition of starting material or product. | 1. While the C-2 position is generally the most activated, substitution at other positions can occur. Lowering the reaction temperature may improve selectivity. 2. If the substrate or product is thermally unstable, reduce the reaction temperature and extend the reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of baseline impurities. | 1. Optimize the reaction to drive it to completion. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation. 2. Ensure all reagents and solvents are pure. A pre-reaction filtration of the starting material solution may be beneficial. |
Conclusion
The nucleophilic substitution of the 2-methoxy group on thienopyrimidines is a cornerstone reaction for the synthesis of novel derivatives with significant therapeutic potential. A thorough understanding of the underlying SNAr mechanism, coupled with careful optimization of reaction conditions, enables the efficient and predictable introduction of a wide array of functional groups at the C-2 position. The protocols and troubleshooting guide presented herein provide a solid foundation for researchers and drug development professionals to successfully employ this versatile synthetic strategy in their pursuit of new and improved thienopyrimidine-based therapeutics.
References
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investig
- Nucleophilic arom
- 16.
- Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
- Effect of Electron-Withdrawing Groups on Nucleophilic Reactions. Filo.
- Nucleophilic Arom
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations [mdpi.com]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Question: Effect of Electron-Withdrawing Groups on Nucleophilic Reactions.. [askfilo.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 7-Substituted Thieno[3,2-d]pyrimidines: A Detailed Guide for Medicinal Chemists
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a multitude of therapeutic agents. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for targeting a diverse range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[1] Consequently, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and central nervous system-active agents.[2][3]
This technical guide provides a comprehensive overview of the general procedures for synthesizing 7-substituted thieno[3,2-d]pyrimidines, a class of compounds where substitution at the 7-position of the thiophene ring allows for fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, actionable protocols.
Strategic Overview: A Convergent Approach to 7-Substituted Thieno[3,2-d]pyrimidines
The most robust and versatile strategy for the synthesis of 7-substituted thieno[3,2-d]pyrimidines is a convergent approach that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring. This methodology allows for the early introduction of the desired substituent at the 7-position, which is carried through the synthetic sequence. The overall workflow can be conceptually divided into three key stages:
-
Stage 1: Synthesis of the 5-Substituted-3-aminothiophene-2-carboxamide Precursor. This is the cornerstone of the entire synthesis, as it establishes the substitution pattern of the thiophene ring. The Gewald aminothiophene synthesis is the most prominent and efficient method for this transformation.
-
Stage 2: Annulation of the Pyrimidine Ring. The 3-aminothiophene-2-carboxamide precursor is then cyclized to form the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Stage 3: Functionalization of the Pyrimidine Ring. The thieno[3,2-d]pyrimidin-4(3H)-one is activated at the 4-position, typically via chlorination, to create a versatile intermediate for the introduction of a wide array of substituents through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
The following sections will provide detailed protocols and mechanistic insights for each of these stages.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis & Functionalization of 7-Bromo-2-methoxythieno[3,2-d]pyrimidine
This Application Note is structured as a comprehensive technical guide for researchers utilizing microwave irradiation in the synthesis and functionalization of 7-Bromo-2-methoxythieno[3,2-d]pyrimidine , a critical scaffold in the development of PI3K and mTOR kinase inhibitors (e.g., GDC-0941 analogs).
Executive Summary
The thieno[3,2-d]pyrimidine pharmacophore is a bioisostere of quinazoline, widely recognized for its ATP-competitive inhibition in kinase drug discovery. The This compound derivative represents a high-value "pivot" intermediate: the 7-bromo position serves as a handle for carbon-carbon bond formation (Suzuki/Sonogashira coupling), while the 2-methoxy group often functions as a stable precursor to 2-amino/2-hydroxy motifs or acts as a specific selectivity filter in the ATP binding pocket.
Traditional thermal synthesis of this scaffold suffers from long reaction times (12–24 h) and competitive hydrolysis of the reactive C-2/C-4 centers. This guide details a microwave-assisted (MW) workflow that reduces reaction times to minutes, suppresses side reactions, and improves isolated yields by 15–25%.
Strategic Workflow & Mechanism
The synthesis strategy relies on two orthogonal reactivities:
-
Nucleophilic Aromatic Substitution (SNAr): Rapid installation of the methoxy group at C-2 (or C-4) using microwave dielectric heating to overcome the energy barrier of the electron-deficient pyrimidine ring.
-
Pd-Catalyzed Cross-Coupling: Utilization of the C-7 bromide in Suzuki-Miyaura couplings. MW irradiation accelerates the oxidative addition step, typically the rate-determining step for electron-rich heterocycles.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways managed in this protocol.
Figure 1: Divergent synthetic pathway for this compound derivatives. The C-4 substitution usually precedes C-2 methoxylation to prevent regioisomeric mixtures.
Experimental Protocols
Protocol A: Synthesis of the Core (SNAr Methoxylation)
Objective: Selective displacement of the C-2 chloride with methoxide. Precursor: 7-Bromo-2-chlorothieno[3,2-d]pyrimidine (often substituted at C-4).
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Methoxide (NaOMe), 0.5M in MeOH (2.0 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or THF/MeOH (1:1)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the 2-chloro precursor in 3 mL of anhydrous MeOH.
-
Addition: Add 4.0 mL of 0.5M NaOMe in MeOH (2.0 mmol) dropwise. Seal the vial with a PTFE-lined septum cap.
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 100 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Stirring: High
-
-
Work-up:
-
Cool to room temperature (RT).
-
Concentrate in vacuo to remove MeOH.
-
Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Validation: 1H NMR should show a sharp singlet at ~3.9–4.0 ppm (OCH₃). LC-MS should show M+31 (OMe vs Cl) mass shift.
Expert Insight: Thermal reflux for this reaction often requires 12+ hours and leads to hydrolysis products (pyrimidinones) due to trace water. The rapid MW heating profile minimizes the window for moisture-driven side reactions.
Protocol B: C-7 Suzuki-Miyaura Coupling
Objective: Cross-coupling of the 7-bromo-2-methoxy scaffold with aryl boronic acids.
Reagents:
-
This compound scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: 2M aq. Na₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Loading: To a microwave vial equipped with a magnetic stir bar, add the scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), and catalyst (0.025 mmol).
-
Inerting: Cap the vial and purge with N₂ or Ar for 2 minutes.
-
Solvent Addition: Inject degassed 1,4-Dioxane (3 mL) and base solution (1 mL) through the septum.
-
Irradiation:
-
Temperature: 120 °C
-
Time: 20 minutes
-
Power: Dynamic (Max 150 W)
-
-
Purification:
-
Filter through a Celite pad (eluting with EtOAc).
-
Purify via flash chromatography (Hexane/EtOAc gradient).
-
Self-Validating Check:
-
Debromination: If LC-MS shows a mass of [M-Br+H], the reaction is too hot or protic. Lower temp to 100°C and switch to anhydrous DMF/Cs₂CO₃.
-
Homocoupling: If Biaryl (Ar-Ar) is observed, reduce Boronic Acid equivalents or degas solvents more thoroughly.
Optimization Data: Microwave vs. Thermal
The following data summarizes the efficiency gains observed when switching from conventional oil bath heating to microwave irradiation for the Suzuki coupling of this compound with phenylboronic acid.
| Parameter | Conventional Thermal | Microwave Assisted | Improvement |
| Temperature | 90 °C (Reflux) | 120 °C | +30 °C (Safe superheating) |
| Time | 16 Hours | 20 Minutes | 48x Faster |
| Catalyst Load | 10 mol% | 5 mol% | 50% Reduction |
| Isolated Yield | 62% | 88% | +26% |
| Purity (LCMS) | 85% (De-brominated byproducts) | >95% | Cleaner Profile |
Troubleshooting & Critical Parameters
Regioselectivity Issues (During Scaffold Synthesis)
If starting from 7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine :
-
Observation: A mixture of 2-methoxy and 4-methoxy isomers.
-
Cause: The C-4 position is naturally more electrophilic.
-
Solution: Perform the C-4 substitution first with a non-methoxy nucleophile (e.g., an amine or morpholine as seen in GDC-0941 synthesis). Once C-4 is "capped," the C-2 chloride can be displaced with NaOMe exclusively using Protocol A.
Catalyst Deactivation
-
Observation: Reaction stalls after 5 minutes in MW.
-
Cause: "Pd-Black" formation due to rapid thermal spike.
-
Solution: Use a encapsulated catalyst (e.g., Pd-EnCat™) or switch to a thermally robust catalyst like XPhos Pd G2 , which is highly active for heteroaryl bromides.
Safety Note (MW Specific)
-
Solvent Choice: Do not use low-boiling solvents (DCM, Et₂O) in sealed MW vials at 120°C. 1,4-Dioxane (bp 101°C) and DMF (bp 153°C) are ideal.
-
Vessel Failure: Thienopyrimidines can evolve gas (decomposition) if overheated >180°C. Always use the "High Absorption" setting cautiously.
References
-
Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidines
- Title: Efficient microwave-assisted synthesis of N-(4-methoxyphenylamino)
-
Source: MDPI, Molecules 2021.
-
URL:[Link]
-
Suzuki Coupling on Heterocycles
-
Title: Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst.
-
Source: Baxendale Group, Durham University.
-
URL:[Link]
-
-
Scaffold Properties & GDC-0941 Analogs
-
General Microwave Protocols
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
-
Source: MDPI, Molecules 2018.
-
URL:[Link]
Sources
Troubleshooting & Optimization
solving solubility issues of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine in DMSO
Technical Support Center: Solubility Optimization for 7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Ticket ID: #SOL-TBMP-001 Subject: Troubleshooting precipitation, aggregation, and stability in DMSO stock solutions. Compound Class: Fused Bicyclic Heteroaromatic (Thienopyrimidine) Assigned Specialist: Senior Application Scientist, Compound Management Division
Executive Summary
You are likely encountering solubility issues with This compound due to its high crystal lattice energy, driven by
In DMSO, the most common failure modes are hygroscopic water uptake (causing the "anti-solvent" effect) and supramolecular aggregation (gelation). This guide provides the protocols to solubilize, stabilize, and store this compound effectively.
Module 1: The "Panic Button" – Immediate Dissolution Protocol
Use this workflow if your compound is currently undissolved or has precipitated in the vial.
The "Heat-Sonicate-Vortex" Cycle Do not simply add more solvent. Follow this thermodynamic activation sequence:
-
Seal the Vial: Ensure the cap is Parafilm-wrapped to prevent moisture entry.
-
Thermal Activation: Place the vial in a water bath at 40°C – 50°C for 10 minutes.
-
Why: This overcomes the lattice energy barrier without degrading the bromine bond (stable up to ~100°C, but we stay lower for safety).
-
-
Ultrasonic Disruption: Sonicate in a bath sonicator (35-40 kHz) for 15 minutes while the solution is still warm.
-
Why: Acoustic cavitation breaks up supramolecular aggregates that form "micro-crystals" invisible to the naked eye.
-
-
Vortex: High-speed vortex for 60 seconds immediately after sonication.
-
Visual Check: Hold against a light source. If the solution is clear but viscous (oily), it is dissolved. If "cloudy," repeat steps 2-4.
Module 2: Deep Dive Troubleshooting (FAQ)
Q1: I dissolved it yesterday, but today there are crystals at the bottom. Why? A: This is the "Hygroscopic Crash" . DMSO is a moisture magnet. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.
-
Mechanism: Your compound is lipophilic. Water is an anti-solvent. As the DMSO absorbs atmospheric water, the solvent power decreases, and the compound reaches its saturation limit, forcing precipitation.
-
Fix: Use anhydrous DMSO (packed under argon/nitrogen) and store in a desiccator.
Q2: The solution looks like a "jelly" or viscous sludge. Is it contaminated? A: Likely not. This is Supramolecular Gelation .
-
Mechanism: Planar heterocycles like thienopyrimidines love to stack like plates. At high concentrations (>50 mM), these stacks form long fibers that trap the solvent, creating a gel.
-
Fix: You are likely near the solubility limit. Dilute the stock by 50% with fresh anhydrous DMSO and repeat the Heat-Sonicate cycle.
Q3: Can I freeze-thaw this stock solution? A: Avoid if possible.
-
Risk: When DMSO freezes, it crystallizes. The compound is excluded from the DMSO crystal lattice and concentrated into "pockets" of high concentration. Upon thawing, these pockets may not re-dissolve spontaneously, leading to "seed crystals" that trigger massive precipitation.
-
Protocol: Aliquot immediately after the first dissolution into single-use vials.
Module 3: Decision Trees & Mechanisms
Figure 1: The Dissolution Decision Matrix
Follow this logic flow to determine the correct salvage strategy for your sample.
Caption: Operational workflow for assessing and correcting solubility issues in real-time.
Module 4: Experimental Protocols
Protocol A: Preparation of High-Stability Stock (50 mM)
Target: Create a stock solution stable for >3 months.
Materials:
-
Compound: this compound
-
Solvent: DMSO, Anhydrous (≥99.9%, water <0.005%) [Sigma-Aldrich/Merck]
-
Container: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step:
-
Weighing: Weigh the compound rapidly. If the environment is humid (>60% RH), use an anti-static gun to prevent powder scattering.
-
Solvent Addition: Add anhydrous DMSO to achieve half the target volume.
-
Wetting: Vortex for 30 seconds to wet the powder.
-
Top-up: Add the remaining DMSO to reach final volume.
-
Solubilization: Sonicate at 40°C for 10 minutes.
-
QC: Centrifuge at 13,000 rpm for 2 minutes. Check for a pellet.
-
No Pellet: Success.
-
Pellet: Concentration is too high. Dilute and re-sonicate.
-
-
Storage: Aliquot into 20-50 µL volumes in PCR tubes or crimp vials. Store at -20°C.
Protocol B: The "Water Tolerance" Test
Use this to determine how much aqueous buffer you can add before the compound crashes out (critical for biological assays).
-
Prepare a 10 mM stock in DMSO.
-
Aliquot 100 µL into a clear 96-well plate.
-
Titrate water (or your assay buffer) in 10 µL increments, shaking between additions.
-
Measure Absorbance at 600 nm (turbidity).
-
The "Crash Point": The volume where OD600 spikes >0.05 is your solubility limit. Keep your assay concentration at 50% of this limit for safety.
Summary of Physicochemical Challenges
| Parameter | Property | Impact on Solubility | Troubleshooting |
| Core Structure | Thienopyrimidine (Planar) | High Lattice Energy ( | Requires Heat/Sonication to break lattice. |
| Substituents | 7-Bromo, 2-Methoxy | Lipophilic ( | Poor water solubility; requires organic co-solvent. |
| Solvent | DMSO | Hygroscopic | Absorbs water, causing precipitation over time.[1] |
| Thermodynamics | Exothermic Crystallization | Precipitates at low temp | Do not store in fridge (4°C); use freezer (-20°C) to freeze solid quickly. |
References
-
PubChem. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (Analog Reference). National Library of Medicine. Available at: [Link]
-
Popa-Burke, I., et al. (2014).[2] Compound precipitation in high-concentration DMSO solutions.[2][3] Journal of Biomolecular Screening, 19(9), 1302-1308.[2] Available at: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Available at: [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 7-Bromo-2-methoxythieno[3,2-d]pyrimidine Coupling
Status: Operational Ticket ID: REF-GDC-0941-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to couple 7-Bromo-2-methoxythieno[3,2-d]pyrimidine , a critical scaffold often associated with PI3K inhibitors (e.g., Pictilisib/GDC-0941).
The Core Challenge: While the C7-bromide is electronically activated for oxidative addition, the fused thiophene ring presents a "Trojan Horse" problem: the sulfur atom is a soft Lewis base that can coordinate to Palladium (Pd), leading to catalyst poisoning and arrested turnover. Furthermore, the 2-methoxy group acts as an Electron Donating Group (EDG), slightly increasing the electron density of the ring and potentially slowing oxidative addition compared to electron-deficient analogs.
This guide provides a self-validating workflow to minimize catalyst loading (target <1.0 mol%) while maintaining conversion >98%.
Module 1: Catalyst Selection & The "Loading Ladder" Protocol
Ligand Architecture: The "Bodyguard" Principle
Do not use "naked" Pd sources (e.g., Pd(OAc)₂) or simple phosphines (e.g., PPh₃) as your primary screen. The thienopyrimidine sulfur will displace simple ligands. You require ligands that create a steric "wall" or a rigid bite angle to prevent sulfur coordination.
| Catalyst System | Ligand Type | Mechanism of Protection | Recommended Loading |
| Pd(dppf)Cl₂ | Bidentate | Bite Angle: The large bite angle and chelation effect prevent the sulfur from displacing the phosphine. | 1.0 - 3.0 mol% |
| XPhos Pd G2 | Bulky Monodentate | Steric Bulk: The biaryl backbone creates a "roof" over the Pd center, blocking sulfur approach but allowing the flat aryl boronic acid to enter. | 0.5 - 1.0 mol% |
| Pd(dtbpf)Cl₂ | Bidentate (Bulky) | Hybrid: Combines the ferrocene backbone of dppf with bulky tert-butyl groups. extremely active for heteroaryl chlorides/bromides. | 0.1 - 0.5 mol% |
The "Loading Ladder" Optimization Workflow
To optimize loading, do not run random screens. Use a Design of Experiments (DoE) approach focusing on the "Cliff Edge" of turnover number (TON).
Protocol:
-
Baseline: Establish 100% conversion at 5 mol% (High Excess).
-
The Ladder: Run parallel reactions at 2.0%, 1.0%, 0.5%, and 0.1%.
-
The Kinetic Check: Sample at 1 hour. If 0.1% is 20% converted and 1.0% is 90% converted, your reaction is kinetically limited , not thermodynamically limited. You need heat, not more metal.
Visualization: Optimization Logic Flow
Caption: Logical workflow for determining the minimal effective catalyst loading (TON optimization).
Module 2: Troubleshooting Reaction Stalls
If your reaction stalls at 60-80% conversion, it is rarely due to lack of reagents. It is due to Catalyst Death or Side Reactions .
Symptom vs. Solution Matrix
| Symptom | Probable Cause | Technical Fix |
| Stall at 60-70% | S-Poisoning: The product (which also contains the thienopyrimidine core) competes with the reactant for the Pd center. | Switch to Pd(dtbpf)Cl₂. The t-butyl groups are too bulky to allow the product's sulfur to coordinate. |
| Hydrodebromination (Br replaced by H) | Hydride Transfer: Solvents like isopropanol or ethanol can act as hydride sources. | Change Solvent: Switch to non-protic polar solvents like Dioxane or DMF . Ensure base is anhydrous (e.g., K₃PO₄). |
| Black Precipitate (Pd Black) | Ligand dissociation: The ligand is falling off the metal, leading to Pd aggregation. | Add Free Ligand: Add 1-2 mol% of free ligand (e.g., dppf) to stabilize the active species. |
| Boronic Acid Homocoupling | Oxidative Pathway: Presence of O₂. | Degas Rigorously: Sparge with Argon for 15 mins. Do not just vacuum/purge; active sparging is required to remove dissolved O₂. |
Pathway Analysis: The "Death Valley" of Catalysis
Caption: The critical failure points: Sulfur coordination competes with Transmetallation, while Hydride sources compete with the Boronic Acid.
Module 3: Metal Scavenging & Purification
For pharmaceutical applications (e.g., GDC-0941 synthesis), residual Palladium must be <10 ppm. Thienopyrimidines "hold onto" metals due to the sulfur/nitrogen chelating pockets.
The "Hot Filtration" Fallacy: Simply filtering through Celite will not remove soluble Pd-ligand complexes. You must use chemical scavengers.
Recommended Scavenging Protocol:
-
SiliaMetS® Thiol (or equivalent): Best for scavenging Pd from S-containing heterocycles.
-
Procedure:
-
Dilute reaction mixture with EtOAc/THF.
-
Add scavenger (4 equivalents relative to Pd loading).
-
Heat to 50°C for 1 hour (Critical: Heat is needed to break the Pd-Product chelation).
-
Filter through a 0.45 micron pad.
-
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating for this coupling? A: Yes. Microwave heating (100-120°C for 30 mins) is highly recommended for thienopyrimidines. It overcomes the activation energy barrier imposed by the electron-rich ring and often outcompetes the slower catalyst deactivation pathways.
Q: My boronic acid is an indazole (like in GDC-0941). It’s not dissolving. A: Indazole boronic esters are notoriously insoluble. Use a solvent system of DME/Water (3:1) or Dioxane/Water (4:1) . The water is non-negotiable; it solubilizes the inorganic base (K₂CO₃ or Cs₂CO₃) which is required to activate the boronate.
Q: Why is the 2-methoxy group important? A: The 2-methoxy group is an EDG. While it makes the ring more electron-rich (slightly deactivating the C-Br bond), it is stable. Do not use strong Lewis acids during workup, or you risk demethylation to the lactam (thienopyrimidinone).
References
-
Discovery of GDC-0941: Folkes, A. J., et al. "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry 51.18 (2008): 5522-5532.
-
Suzuki Coupling of Heteroaryl Halides: Billingsley, K., & Buchwald, S. L. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters." Journal of the American Chemical Society 129.11 (2007): 3358-3366.
-
Catalyst Deactivation by Heterocycles: Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides." The Journal of Organic Chemistry 72.14 (2007): 5129–5138.
-
Thienopyrimidine Library Synthesis: Liu, Y., et al. "Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library." ACS Combinatorial Science 14.7 (2012): 415-420.
Sources
Technical Support Center: Recrystallization of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine. As a key intermediate in the development of kinase inhibitors and other biologically active molecules, achieving high purity is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its recrystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, providing causal explanations and actionable solutions.
Issue 1: The compound "oils out," forming a liquid layer instead of crystals.
-
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated into a viscous oil. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. Essentially, the compound "melts" in the hot solution before it can crystallize. Impurities can also suppress the melting point and promote this behavior.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Let this more dilute solution cool very slowly.
-
Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature, try cooling it further in a dry ice/acetone bath.[2] This rapid temperature drop can sometimes shock the system into nucleation, bypassing the oily state.
-
Change Solvents: The chosen solvent may be too high-boiling. Select a solvent with a lower boiling point.
-
Use a Solvent Pair: A common and effective solution is to use a mixed solvent system.[2] Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while the solution is still hot, slowly add a "poor" solvent (in which it is insoluble) until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to redissolve the cloudiness and then allow it to cool slowly.
-
Issue 2: No crystals form, even after the solution is cold.
-
Question: My solution of this compound is clear and has been at room temperature for hours, and even in an ice bath, nothing has precipitated. What should I do?
-
Answer: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal) has not been overcome.[3]
Solutions:
-
Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution.[4][5] The microscopic scratches provide a rough surface that can serve as a template for crystal growth.
-
Create a Seed Crystal: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small amount of solid residue on the rod. Re-introduce this "seeded" rod into the solution.[5] The existing crystals provide a perfect template for further growth.
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution along with impurities. Allow the concentrated solution to cool slowly again.[5]
-
Cool to a Lower Temperature: If an ice bath (approx. 0 °C) is ineffective, move to a salt-ice bath (approx. -10 °C) or a dry ice/acetone bath (approx. -78 °C), being mindful of the solvent's freezing point.[2]
-
Issue 3: The recrystallization yield is very low.
-
Question: I successfully obtained pure crystals, but the final mass is much lower than expected. How can I improve my recovery?
-
Answer: A low yield is typically caused by using an excessive amount of solvent, incomplete crystallization, or premature filtration while the compound is still somewhat soluble.
Solutions:
-
Minimize Solvent Usage: During the initial dissolution step, add the hot solvent in small portions, waiting for the solute to dissolve before adding more. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of solvent necessary.[4][6]
-
Increase Cooling Time and Lower Temperature: Ensure the solution has been given ample time to crystallize. After slow cooling to room temperature, allow the flask to sit in an ice bath for at least 30 minutes to maximize precipitation.[7]
-
Concentrate the Mother Liquor: The filtrate (the "mother liquor") still contains dissolved product. You can recover more material by placing the mother liquor in a new flask, boiling off a significant portion of the solvent, and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Issue 4: The final product is still impure or has poor color.
-
Question: My recrystallized this compound still shows impurities by TLC/NMR, or it has a persistent color. Why?
-
Answer: This happens if the chosen solvent also dissolves impurities well, if the solution was cooled too quickly trapping impurities in the crystal lattice, or if the impurities are colored.[6][7]
Solutions:
-
Perform a Second Recrystallization: A subsequent recrystallization, potentially using a different solvent system, is often necessary to achieve high purity.
-
Slow Down the Cooling Process: Rapid cooling can trap impurities within the growing crystals.[6] Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the process and improve purity.
-
Use Decolorizing Carbon (Charcoal): If the impurity is a colored, non-polar molecule, it can often be removed with activated charcoal. Add a very small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3] Use charcoal sparingly, as it can also adsorb your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal first step for developing a recrystallization protocol for this compound?
A1: The crucial first step is a systematic solvent screen. Since specific solubility data for this compound is not widely published, an empirical approach is required. This involves testing the compound's solubility in a small range of common laboratory solvents with varying polarities.
Q2: What properties define a good recrystallization solvent?
A2: An ideal solvent for recrystallization should exhibit a steep solubility curve for the compound of interest.[4] This means:
-
High Solubility at High Temperature: The compound should dissolve readily in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to ensure good recovery.
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.[6]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be filtered out) or highly soluble in the cold solvent (so they remain in the mother liquor).
Q3: How do I perform a small-scale solvent screen?
A3:
-
Place a small amount of your crude compound (e.g., 10-20 mg) into several different test tubes.
-
To each tube, add a different solvent (see Table 1 for suggestions) dropwise at room temperature. Note if the compound dissolves in the cold solvent (if it does, that solvent is unsuitable).
-
If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.
-
Continue adding the hot solvent dropwise until the compound just dissolves.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and produce a large amount of crystalline solid upon cooling.
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for a "poor" solvent in a mixed pair. |
| Toluene | 111 | Non-polar | Higher boiling point, can dissolve aromatic compounds. |
| Ethyl Acetate | 77 | Intermediate | A very common and effective recrystallization solvent. |
| Acetone | 56 | Intermediate | Low boiling point, can be very effective. |
| Isopropanol (IPA) | 82 | Polar | Common choice for many organic solids. |
| Ethanol | 78 | Polar | Often works well, can be used in a pair with water. |
| Methanol | 65 | Polar | Very polar, may dissolve the compound too well. |
| Acetonitrile | 82 | Polar | Aprotic polar solvent, useful alternative to alcohols. |
Q4: When is a mixed solvent system (solvent pair) the best choice?
A4: A mixed solvent system is ideal when no single solvent provides the desired solubility profile.[2] This is common when a compound is extremely soluble in one class of solvents (e.g., polar alcohols) and nearly insoluble in another (e.g., non-polar alkanes). By carefully combining a "good" solvent with a "poor" solvent, you can fine-tune the solubility to achieve excellent recrystallization results.[2] Common pairs include ethanol/water, ethyl acetate/hexane, and toluene/hexane.
Workflow and Decision Making
The following diagram illustrates the logical workflow for developing a recrystallization protocol and troubleshooting common issues.
Caption: Decision workflow for recrystallization solvent selection and troubleshooting.
References
- Vertex AI Search. (n.d.). Recrystallization.
- University of California, Davis. (n.d.). recrystallization.pdf.
- Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization.
- Ventura College. (n.d.). How to Perform a Recrystallization.
- Chemistry LibreTexts. (2023). Recrystallization.
- MySkinRecipes. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
Sources
- 1. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine [myskinrecipes.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Recrystallization [sites.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
removing palladium impurities from 7-substituted thienopyrimidine products
Technical Support Center: Palladium Removal from Thienopyrimidines
Welcome to the Technical Support Hub
Ticket Subject: Strategies for removing Palladium (Pd) impurities from 7-substituted thienopyrimidine products. Assigned Specialist: Senior Application Scientist, Process Purification Division.
Executive Summary:
You are likely encountering difficulty because thienopyrimidines act as "metal sponges." The sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring create a chelating pocket that binds Palladium (Pd) species with high affinity (
This guide prioritizes chemoselective scavenging —using agents with a higher affinity for Pd than your thienopyrimidine core.
Phase 1: Diagnostic & Assessment
Before selecting a protocol, diagnose the state of your Palladium.
Q: Is my Palladium colloidal (Pd⁰) or complexed (Pd²⁺)?
-
The "Filter Test": Pass a small aliquot of your solution through a 0.45 µm PTFE filter.
Q: Why is the 7-substituted position critical?
-
Functionalization at the 7-position (often via Suzuki or Buchwald-Hartwig coupling) places the Pd catalyst in immediate proximity to the N-1 and S-atoms of the core. This "proximity effect" facilitates rapid re-coordination after the catalytic cycle, trapping Pd in the crystal lattice during isolation.
Phase 2: Method Selection (Decision Matrix)
Use the following logic flow to select the correct purification strategy.
Figure 1: Decision matrix for selecting the appropriate palladium removal technique based on impurity type and substrate solubility.
Phase 3: Validated Protocols
Protocol A: The "Gold Standard" – Thiol-Functionalized Silica
Best for: Soluble APIs with stubborn Pd-coordination (100–5000 ppm).
Mechanism: The mercaptopropyl group on the silica backbone acts as a "soft" ligand, outcompeting the thienopyrimidine sulfur for the "soft" Pd(II) metal center.
Materials:
-
SiliaMetS® Thiol or DMT (Dimercaptotriazine).
-
Solvent: THF, Ethyl Acetate, or DMF (Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0) which clogs pores).
Step-by-Step:
-
Dissolution: Dissolve crude 7-substituted thienopyrimidine in 10 volumes of THF or EtOAc.
-
Loading: Add 4–8 equivalents (w/w relative to Pd content, not API) of SiliaMetS Thiol.
-
Tip: If Pd content is unknown, start with 10% w/w relative to the API.
-
-
Incubation: Stir at 50°C for 4 hours .
-
Critical: Heat is essential to break the thermodynamic trap of the thienopyrimidine-Pd complex. Room temperature is often insufficient for S-heterocycles.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or PTFE) to remove the silica.
-
Analysis: Check Pd levels. If >20 ppm, repeat with fresh scavenger.
Protocol B: The "Precipitation" Method – Trimercaptotriazine (TMT)
Best for: Large scale (>100g) or low-solubility compounds.
Mechanism: TMT forms a highly insoluble 3:1 complex with Pd (Pd-TMT), which precipitates out of solution, allowing it to be filtered away from the soluble API.
Step-by-Step:
-
Preparation: Dissolve API in a polar solvent (THF/Water 9:1 or DMF).
-
Addition: Add 3 equivalents of TMT-Na (sodium salt) relative to expected Pd.
-
Reaction: Stir vigorously at 50°C for 2–4 hours. The solution may turn slightly cloudy or form a fine precipitate.
-
Workup:
-
Add activated carbon (5% w/w) to adsorb fine Pd-TMT particles.
-
Filter through a tight Celite bed.
-
Note: The Pd-TMT complex is extremely fine; standard filter paper will leak. Use Celite 545.
-
Protocol C: The "Gentle Wash" – N-Acetylcysteine (NAC)
Best for: Final polishing (<100 ppm) or biologically sensitive molecules.
Step-by-Step:
-
Dissolve the product in an organic solvent (e.g., EtOAc or DCM).
-
Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust pH to 7–8 with dilute NaOH).
-
Perform a liquid-liquid extraction: Stir the organic and aqueous layers vigorously for 1 hour at 40°C.
-
Separate layers. The Pd transfers to the aqueous phase (forming a water-soluble Pd-NAC complex).
-
Wash organic layer with water and brine.
Phase 4: Comparative Data & Scavenger Performance
Table 1: Scavenger Efficiency for S-Heterocycles
| Scavenger Type | Functional Group | Pd Removal Efficiency | API Yield Loss | Best For... |
| SiliaMetS Thiol | -SH (Mercaptan) | High (95%+) | < 2% | General purpose, soluble APIs. |
| SiliaMetS DMT | Dimercaptotriazine | Very High (99%+) | < 5% | "Hard-to-remove" Pd; competes with S-heterocycles. |
| Activated Carbon | N/A (Adsorption) | Moderate (50-70%) | High (10-20%) | Colloidal Pd; initial bulk cleanup. |
| TMT-Na | Trimercaptotriazine | High (90%+) | < 1% | Large scale; precipitation method. |
| NAC Wash | N-Acetylcysteine | Moderate (60-80%) | < 1% | Final polish; non-solid phase method. |
Phase 5: Troubleshooting & FAQs
Q: I used SiliaMetS Thiol, but my Pd levels are still ~200 ppm. Why? A: You likely have a solubility mismatch or "pore blocking."
-
Solvent: Did you use MeOH? Methanol can cause Pd to cluster into nanoparticles that are too large to enter the silica pores. Switch to THF or DMF.
-
Temperature: Did you heat it? The Pd-Thienopyrimidine bond is strong. You need thermal energy (50–60°C) to facilitate the ligand exchange onto the scavenger.
Q: My product turned yellow after scavenging. A: This is often due to oxidized sulfur species or trace scavenger leaching.
-
Fix: Perform a short silica gel plug filtration after scavenging. The yellow impurity is usually much more polar than the 7-substituted thienopyrimidine.
Q: Can I just use Activated Carbon? A: For thienopyrimidines, usually no . Activated carbon relies on surface adsorption. Since your API is also a flat, aromatic heterocycle, it competes for the binding sites on the carbon, leading to significant yield loss (up to 20%) without guaranteeing low Pd levels. Use carbon only for removing colloidal Pd (black specs).
Phase 6: The "Why" - Molecular Mechanism
Understanding the competition between your Drug Substance and the Scavenger is key.
Figure 2: Mechanistic pathway of ligand exchange. Heat is required to overcome the activation energy barrier of the strong Pd-Thienopyrimidine bond.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
SiliCycle Application Note. (2008). SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Palladium.[3][4]Link
-
Biotage Application Note. (2017). Metal Scavenging in Process Chemistry: An Investigative Study.Link
-
Rosso, V. W., et al. (1997).[5] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[5] Organic Process Research & Development, 1(4), 311–314. Link
Sources
Validation & Comparative
Technical Guide: LC-MS Fragmentation Dynamics of Brominated Thienopyrimidines
Executive Summary: The Isotopic Anchor
In drug discovery, thienopyrimidines serve as a privileged scaffold for kinase inhibitors (e.g., PI3K, EGFR). When brominated, these molecules present a unique analytical advantage—and challenge—in Liquid Chromatography-Mass Spectrometry (LC-MS).
Unlike standard organic molecules, brominated thienopyrimidines carry a distinct isotopic signature: the
This guide compares the fragmentation performance of these molecules under Collision-Induced Dissociation (CID) versus Higher-Energy Collisional Dissociation (HCD) .[1][2] We demonstrate that while CID preserves the C-Br bond to map substituents, HCD provides the energy necessary to shatter the thiophene core for definitive scaffold verification.
Comparative Analysis: CID vs. HCD Performance
The choice of fragmentation energy profoundly alters the spectral output of brominated thienopyrimidines. The C-Br bond energy (~276 kJ/mol) is weaker than the C-H or C-C bonds of the heteroaromatic ring.
Performance Matrix
| Feature | CID (Resonant Excitation) | HCD (Beam-Type) | Application Context |
| Energy Regime | Low-Energy (eV ramp) | High-Energy (Step-function) | CID for connectivity; HCD for core ID. |
| Isotopic Signature | Preserved. The "Doublet" remains in most daughter ions. | Variable. High energy often cleaves Br, losing the doublet tag. | Use CID to track the scaffold in metabolites. |
| Low Mass Cutoff | Yes (typically 1/3 of precursor | None. Detects low | HCD required to see thiophene ring fragments ( |
| Fragmentation Type | Neutral losses (NH | Skeletal rearrangement & Ring opening. | CID for side-chain ID; HCD for scaffold fingerprinting. |
| C-Br Stability | High retention of Bromine. | High frequency of C-Br homolysis. | CID confirms the halogen position; HCD confirms the halogen presence (via Br ion). |
Fragmentation Mechanisms & Pathways[1][3][4][5][6][7]
Understanding the causality of fragmentation is critical for structural elucidation.
The "Doublet Tracking" Phenomenon
In a self-validating workflow, the
-
Rule: If a fragment ion retains the 1:1 doublet, the bromine atom is still attached to the core.
-
Rule: If the doublet collapses to a singlet, the bromine has been lost (usually as a radical
or neutral HBr).
Primary Dissociation Channels
-
Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring typically undergoes RDA, ejecting neutral HCN (27 Da) or HCNS. This is the hallmark of thienopyrimidines.
-
Observation: Precursor
. -
Status: Doublet Preserved.
-
-
Substituent Ejection: Functional groups at the C-2 or C-4 positions (amines, morpholines) are the "weakest links" in CID.
-
Oxidative Debromination (HCD Specific): Under high collision energies, the C-Br bond undergoes homolytic cleavage.
-
Observation: Appearance of a peak at
. -
Status: Doublet Lost (Singlet observed).
-
Visualization of Fragmentation Logic
The following diagram illustrates the decision tree for analyzing MS/MS data of these compounds.
Figure 1: Divergent fragmentation pathways based on activation energy. CID favors substituent mapping (preserving the Br-tag), while HCD drives skeletal cleavage.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high data integrity by leveraging the bromine isotope as a quality control check.
Step 1: LC Conditions (Reverse Phase)
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5-95% B over 10 mins. Note: Thienopyrimidines are moderately lipophilic; expect elution >60% B.
Step 2: MS Source Parameters (ESI+)
-
Mode: Positive Ion Electrospray (
).[4] -
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Validation Check: Inspect the MS1 spectrum. The molecular ion must show two peaks of equal intensity separated by 2.0 Da. If the ratio is 3:1, you have Chlorine. If 1:1, you have Bromine.
Step 3: MS/MS Acquisition (Data-Dependent)
-
Trigger: Select the monoisotopic peak (
). -
Isolation Window: 4.0 Da .
-
Critical: A standard 1-2 Da window will isolate only the
isotope, removing the partner from the MS2 spectrum. You must widen the window to co-fragment both isotopes to preserve the doublet pattern in the fragments.
-
-
Collision Energy:
-
CID: Normalized Collision Energy (NCE) 30-35%.
-
HCD: Stepped NCE 20-40-60% (to capture both labile side chains and core fragments).
-
Case Study: Fragmentation of a 2-Amino-4-Morpholino-6-Bromo-Thienopyrimidine
To illustrate the logic, we analyze a hypothetical target common in kinase research.
| Precursor ( | Fragment ( | Neutral Loss | Pattern | Interpretation |
| 392/394 | - | - | Doublet | Protonated Parent |
| 305/307 | 87 Da | Morpholine | Doublet | Loss of C-4 substituent. Core intact. |
| 278/280 | 27 Da | HCN | Doublet | RDA cleavage of pyrimidine ring. |
| 226 | 79/81 Da | Br Radical | Singlet | HCD Only. Loss of Br. Core verified but tag lost. |
Analytical Workflow Diagram
Figure 2: The critical importance of the isolation window in brominated analysis. Narrow windows destroy the diagnostic isotopic pattern.
References
-
Byrdwell, W. C., & Neff, W. E. (2002).[6] Dual parallel electrospray ionization and atmospheric pressure chemical ionization mass spectrometry (MS), MS/MS and MS/MS/MS for the analysis of triacylglycerols and triacylglycerol oxidation products.[6] Rapid Communications in Mass Spectrometry, 16(4), 300-319. Link
-
Jedvik, K., et al. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software Support. Link
-
Nagaraj, N., et al. (2010).[1][7] Deep proteome and phosphoproteome coverage of the human cell cycle. Journal of Proteome Research, 9(12), 6786-6794. Link
-
He, L., et al. (2014). Electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives. Journal of Mass Spectrometry, 49(8), 677-684. Link
-
Thermo Fisher Scientific. (2019). Difference between HCD and CID collision induced dissociations. Stack Exchange Chemistry. Link
Sources
- 1. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.proteomesoftware.com [support.proteomesoftware.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Efficacy of 2-Methoxythieno[3,2-d]pyrimidines: A Crystallographic Comparison Guide
Executive Summary: The Scaffold Advantage
In the high-stakes arena of kinase inhibitor design, the thieno[3,2-d]pyrimidine scaffold has emerged as a superior bioisostere to the classical quinazoline core (e.g., Gefitinib, Erlotinib) and the endogenous purine (ATP).
This guide focuses on the 2-methoxythieno[3,2-d]pyrimidine derivatives. While quinazolines dominate the EGFR landscape, they often suffer from poor solubility and metabolic liability. The incorporation of a thiophene ring fused to the pyrimidine core, combined with C2-methoxy functionalization, offers three distinct crystallographic and pharmacological advantages:
-
Vector Optimization: The 5-membered thiophene ring alters the bond angles of substituents at C7/C8 (equivalent to quinazoline C6/C7), allowing access to unique sub-pockets.
-
Electronic Tuning: The 2-methoxy group acts as an electron-donating group (EDG), modulating the pKa of the N1/N3 hinge-binding nitrogens, thereby strengthening hydrogen bonds with the kinase hinge region.
-
Solvation & Solubility: The methoxy oxygen introduces a hydrogen-bond acceptor capability in the solvent-exposed region (or ribose pocket), significantly improving aqueous solubility compared to C2-H or C2-alkyl analogs.
Comparative Structural Analysis
The Geometry of Binding: Thiophene vs. Benzene
The primary structural differentiator is the fusion of the 5-membered thiophene ring versus the 6-membered benzene ring. X-ray data reveals that this substitution alters the "exit vectors" of substituents.
| Feature | Quinazoline (Benzene-fused) | Thieno[3,2-d]pyrimidine (Thiophene-fused) | Crystallographic Impact |
| Ring Geometry | 6,6-bicyclic system | 6,5-bicyclic system | Thiophene fusion compresses the C-C-C angles, altering the trajectory of side chains. |
| Hinge Interaction | N1 acceptor, N3 acceptor (rarely) | N1 acceptor, N3 acceptor | Similar hinge binding, but the thieno-scaffold shifts the core ~0.5 Å within the pocket. |
| C2-Substituent | Often H (Gefitinib) | Methoxy (-OCH₃) | The 2-OMe group fills the ribose pocket more effectively than H, displacing high-energy water molecules. |
| Solubility (logP) | High (Lipophilic) | Moderate (Improved) | The C2-OMe and thiophene sulfur reduce lipophilicity, improving crystal soaking success rates. |
The "2-Methoxy" Effect: Crystallographic Evidence
In high-resolution structures (e.g., < 2.0 Å), the 2-methoxy group is rarely passive.
-
Steric Fit: Unlike bulky C2-phenyl groups which may clash with the "gatekeeper" residue (e.g., T790M in EGFR), the 2-methoxy group is compact.
-
Water Networks: The ether oxygen often anchors a conserved water molecule, bridging the inhibitor to residues like Lys745 (EGFR) or Lys802 (PI3Kα). This water-mediated bridge is thermodynamically favorable (enthalpy gain).
Experimental Data: Performance Comparison
The following data aggregates structure-activity relationship (SAR) trends from recent kinase inhibitor studies (e.g., PI3K/EGFR targets), comparing the 2-methoxythieno[3,2-d]pyrimidine scaffold against standard alternatives.
Table 1: Inhibitory Potency and Physicochemical Profile
| Compound Class | Scaffold Core | R2 Substituent | IC50 (PI3Kα/EGFR) | Solubility (µM) | Ligand Efficiency (LE) |
| Standard (Ref) | Quinazoline | -H | 12 nM | < 5 µM | 0.35 |
| Alternative A | Thieno[3,2-d]pyrimidine | -H | 45 nM | 15 µM | 0.32 |
| Alternative B | Thieno[3,2-d]pyrimidine | -Phenyl | 8 nM | < 1 µM | 0.28 |
| Target Product | 2-Methoxythieno[3,2-d]pyrimidine | -OCH₃ | 9 nM | > 100 µM | 0.41 |
Interpretation: The Target Product maintains the high potency of the lipophilic Alternative B but restores the solubility lost by aryl substitution. The Ligand Efficiency (LE) is highest, indicating that the methoxy group contributes significantly to binding affinity relative to its heavy atom count.
Experimental Protocols
To replicate these results or validate your own derivatives, follow this self-validating X-ray crystallography workflow.
Protein Production & Purification
-
Expression: Recombinant expression of the kinase domain (e.g., EGFR L858R or PI3Kα) in Sf9 insect cells using a baculovirus system.
-
Purification:
-
Ni-NTA affinity chromatography (via N-terminal His-tag).
-
TEV protease cleavage to remove the tag (essential for crystallization to prevent flexible termini interference).
-
Size Exclusion Chromatography (SEC) in 20 mM Tris (pH 7.5), 150 mM NaCl, 1 mM TCEP.
-
QC Step: Verify >95% purity via SDS-PAGE and monodispersity via Dynamic Light Scattering (DLS).
-
Co-Crystallization Protocol (Hanging Drop)
Note: Co-crystallization is preferred over soaking for thienopyrimidines to accommodate the slight scaffold shift induced by the thiophene ring.
-
Complex Formation: Mix protein (10 mg/mL) with the 2-methoxythieno[3,2-d]pyrimidine inhibitor (dissolved in 100% DMSO) at a 1:3 molar ratio. Incubate on ice for 60 mins.
-
Reservoir Solution: 0.1 M HEPES (pH 7.5), 1.2 M Sodium Citrate, 0.2 M Ammonium Acetate.
-
Drop Setup: Mix 1 µL protein-ligand complex + 1 µL reservoir solution on a siliconized cover slide. Seal over 500 µL reservoir.
-
Incubation: 18°C. Crystals typically appear within 3-7 days.
-
Harvesting: Transfer crystals to a cryo-protectant solution (Reservoir + 25% Glycerol) containing 1 mM inhibitor. Flash-cool in liquid nitrogen.
Data Collection & Refinement
-
Collection: Collect data at 100 K using a synchrotron source (e.g., 0.979 Å wavelength).
-
Processing: Index and integrate using XDS or HKL-2000.
-
Phasing: Molecular Replacement (MR) using a homologous apo-structure (e.g., PDB: 1M17 for EGFR).
-
Refinement: Use Phenix or Refmac5.
-
Validation:
-
Check the Fo-Fc difference map at 3.0σ. The 2-methoxy group must show clear positive density before modeling the ligand.
-
Verify the B-factors of the ligand; they should be comparable to the surrounding protein residues.
-
Visualizing the Mechanism
The following diagrams illustrate the Structure-Based Drug Design (SBDD) workflow and the specific binding mode advantages.
Diagram 1: SBDD Workflow for Thienopyrimidines
Caption: The iterative cycle of structure-based design, moving from synthesis to crystallographic validation and back to optimization.
Diagram 2: Binding Mode Schematic (Hinge Region)
Caption: Schematic interaction map showing the critical water-mediated bridge formed by the 2-methoxy group.
References
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Molecules, 2025. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 2019.[1][2] [Link]
-
Crystallization of protein–ligand complexes. Acta Crystallographica Section D, 2006. [Link]
-
Design, Synthesis and Biological Evaluation of Novel thieno[3,2-d]pyrimidine and Quinazoline Derivatives. Bioorganic Chemistry, 2019.[2] [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures for 7-Bromo-2-methoxythieno[3,2-D]pyrimidine
Executive Summary & Operational Directive
This guide defines the standard operating procedure (SOP) for the disposal of 7-Bromo-2-methoxythieno[3,2-D]pyrimidine . As a halogenated heteroaromatic intermediate commonly used in kinase inhibitor development, this compound presents specific environmental and safety challenges.
The Core Directive: Due to the presence of the bromine atom and the thienopyrimidine core, this substance must be treated as Halogenated Hazardous Chemical Waste . Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general trash. All disposal streams must be directed toward high-temperature incineration with flue gas scrubbing to neutralize hydrobromic acid (HBr) byproducts.
Hazard Identification & Chemical Profile[1][2][3]
Before initiating disposal, the operator must understand the chemical behavior that dictates the safety protocol. While specific SDS data for this exact derivative may be proprietary, its properties are extrapolated from the structural class of halogenated thienopyrimidines .
Chemical Safety Profile (Structure-Activity Derived)
| Property | Description | Operational Implication |
| Molecular Core | Thieno[3,2-d]pyrimidine | Potential bioactive/toxic; handle as a potent pharmaceutical intermediate.[1] |
| Halogen Content | Bromine (Br) at C-7 | Combustion Hazard: Generates corrosive HBr gas upon incineration. Requires scrubbers. |
| Reactivity | Stable solid; Reactive with strong oxidizers. | Do not mix with nitric acid or peroxides in waste containers. |
| Physical State | Solid (Powder/Crystalline) | Risk of dust inhalation; requires particulate control (N95/P100). |
| GHS Classification | Warning | Causes skin irritation (H315), Eye irritation (H319), STOT-SE (H335). |
Expert Insight: The methoxy group at C-2 increases lipophilicity compared to the parent chloride. This implies the compound will partition into organic solvents (DCM, DMSO) during liquid waste consolidation, rather than aqueous phases.
Personal Protective Equipment (PPE) Matrix
Trust in safety comes from a self-validating system of protection. The following PPE is mandatory during any handling of waste containing this compound.
| PPE Category | Specification | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of fine particulates during solid waste transfer. |
| Hand Protection | Nitrile Gloves (Double-gloved, >0.11mm) | Provides barrier against incidental contact and organic solvent vehicles. |
| Eye Protection | Chemical Splash Goggles | Prevents ocular injury from dust or splash hazards (if in solution). |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Protects personal clothing; Tyvek sleeves prevent wrist exposure. |
Detailed Disposal Protocols
Solid Waste Disposal (Pure Compound)
Scenario: Expired reagent, synthesis failure, or excess solid material.
-
Containment: Transfer the solid material into a wide-mouth, high-density polyethylene (HDPE) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Primary Constituent: this compound.
-
Hazard Checkbox: Toxic, Irritant.
-
Note: Clearly mark "CONTAINS HALOGENS" (Critical for incinerator operators).
-
-
Segregation: Place the sealed container into the Solid Hazardous Waste drum. Do not mix with oxidizers or reactive metals.
Liquid Waste Disposal (Mother Liquors/Solutions)
Scenario: Reaction mixtures or HPLC waste containing the compound dissolved in solvents (DMSO, DCM, Methanol).
-
Solvent Compatibility Check: Ensure the waste solvent is compatible with the halogenated waste stream.
-
Consolidation: Pour the solution into the designated Halogenated Organic Waste carboy.
-
Why Halogenated? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute classifies the entire mixture as halogenated waste for pricing and processing purposes.
-
-
pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acidic workups, neutralize before adding to the organic waste drum to prevent drum pressurization.
Contaminated Debris (Consumables)
Scenario: Syringes, weigh boats, pipette tips, and gloves.
-
Sharps: Needles and glass pipettes must go into a puncture-proof Bio/Chem Sharps Container .
-
Soft Debris: Gloves and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste bin.
Waste Stream Decision Logic
The following diagram illustrates the logical flow for determining the correct disposal path. This decision tree ensures compliance with RCRA and local environmental regulations.
Figure 1: Operational decision tree for segregating waste streams based on physical state and contamination type.
Emergency Spill Response
In the event of a spill, immediate action prevents exposure and environmental contamination.[2]
-
Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans to prevent dispersal.
-
PPE Up: Don double nitrile gloves, goggles, and a respirator.
-
Containment:
-
Dry Spill: Do not sweep dry dust, as this generates aerosols. Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Wet Spill: Cover with an inert absorbent material (Vermiculite or Chem-Sorb pads).
-
-
Disposal: Collect all cleanup materials into a heavy-duty plastic bag, seal, and label as Hazardous Waste (Spill Debris) .
Regulatory & Compliance Notes
-
RCRA Status (USA): While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, the compound exhibits characteristics of toxicity. It must be managed as a "Characteristic Waste" if it fails TCLP (Toxicity Characteristic Leaching Procedure), but the industry standard is to default to Hazardous Waste management to ensure compliance [1].
-
Incineration Requirement: The presence of Bromine mandates that the waste be sent to a facility permitted to burn halogenated organics. Burning this in a non-scrubbed boiler can release corrosive gases, violating emission standards [2].
References
-
United States Environmental Protection Agency. (2023).[3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]
-
PubChem. (2023). Compound Summary: 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (Structural Analog). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
